Dihydroethidium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

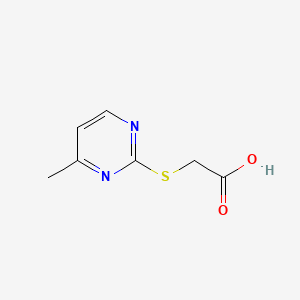

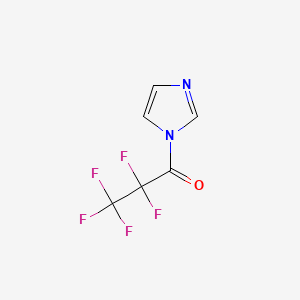

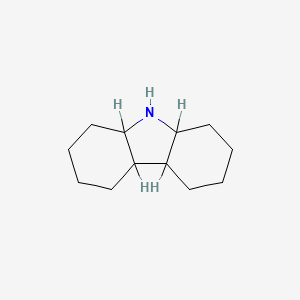

Dihydroethidium, also known as Hydroethidine, is a chemically reduced form of the commonly used DNA dye ethidium bromide . It is a cell-permeable, chemically reduced ethidium derivative that can be used as a fluorogenic probe for the detection of reactive oxygen species (ROS) .

Synthesis Analysis

Dihydroethidium can be prepared by sodium borohydride reduction of ethidium bromide . It is used in assays to measure ROS directly in live cells .Molecular Structure Analysis

Dihydroethidium displays blue fluorescence in the cytosol until oxidized, where it intercalates within a cell’s DNA, staining its nucleus a bright fluorescent red .Chemical Reactions Analysis

Dihydroethidium has been shown to be oxidized by superoxide to form 2-hydroxyethidium (2-OH-E +) or by non-specific oxidation by other sources of reactive oxygen species (ROS) to form ethidium (E +) .Physical And Chemical Properties Analysis

Dihydroethidium has a molecular weight of 315.41 g/mol and a chemical formula of C21H21N3 . It is soluble in DMSO .Applications De Recherche Scientifique

1. Fluorescent Probing and Cellular Superoxide Detection

Dihydroethidium (DHE) is a prominent fluorogenic probe for detecting intracellular superoxide radical anion. The interaction between superoxide and DHE produces a highly specific red fluorescent product, 2-hydroxyethidium (2-OH-E(+)), alongside another red fluorescent product, ethidium. However, it's crucial to note that the specific assessment of the superoxide-induced product, 2-OH-E(+), within cells is nearly impossible using fluorescence-based microscopic assays. To fully comprehend the origin of red fluorescence, it's essential to measure intracellular DHE and other oxidation products, in addition to 2-OH-E(+), preferably by High-Performance Liquid Chromatography (HPLC) (Zielonka & Kalyanaraman, 2010).

2. Assessment of Superoxide Production and NADPH Oxidase Activity

Dihydroethidium is a sensitive probe for superoxide (O2(-)), yielding at least two fluorescent products upon oxidation, 2-hydroxyethidium (EOH) and ethidium. The quantification of DHE oxidation products via HPLC allows for a more accurate assessment of O2(-) production or NADPH oxidase activity in various vascular experimental studies. Factors such as cell density and ambient light, among others, influence the amount of ethidium product and EOH/ethidium ratios, underlining the importance of careful experimental setup and interpretation of results (Fernandes et al., 2007).

3. Neuroprotection in Stroke Models

In research exploring neuroprotective agents, dihydroethidium has been utilized in a transient focal ischemia model with mice to investigate its neuroprotective properties. Treatment with dihydroethidium in various doses was found to reduce infarct volume, indicating its potential in reducing superoxide levels and offering neuroprotection post-stroke (Yu et al., 2003).

Safety And Hazards

Orientations Futures

Dihydroethidium is widely used for detecting intracellular superoxide . It has been used in various research studies, including those involving NK cells, neutrophils, endothelial cells, HL60 cells, and macrophages . It is also used as an important dye for identifying cell proliferation and hypoxia in tumors .

Propriétés

Numéro CAS |

38483-26-0 |

|---|---|

Nom du produit |

Dihydroethidium |

Formule moléculaire |

C21H21N3 |

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

5-ethyl-6-phenyl-5,6-dihydrobenzo[h]isoquinoline-4,8-diamine |

InChI |

InChI=1S/C21H21N3/c1-2-15-20(13-6-4-3-5-7-13)17-10-14(22)8-9-16(17)18-11-24-12-19(23)21(15)18/h3-12,15,20H,2,22-23H2,1H3 |

Clé InChI |

ZDWPSSBKIMIPMY-UHFFFAOYSA-N |

SMILES |

CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |

SMILES canonique |

CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)